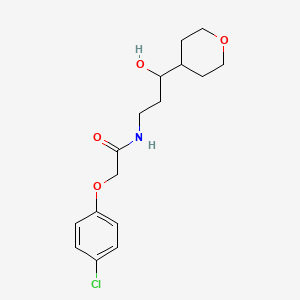

![molecular formula C13H16FNO B2434181 5'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] CAS No. 1439902-99-4](/img/structure/B2434181.png)

5'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

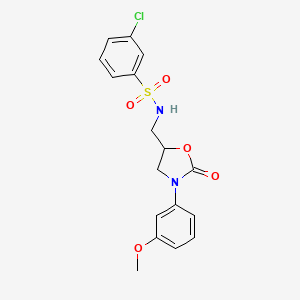

“5’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline]” is a chemical compound with the formula C13H16FNO . It is also known by its Japanese name, 5’-フルオロ-2’4’-ジヒドロ-1’H-スピロ[オキサン-4,3’-キノリン] .

Molecular Structure Analysis

The molecular structure of “5’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline]” consists of 13 carbon atoms, 16 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom . The exact structure would need to be determined through further analysis.Physical And Chemical Properties Analysis

The molecular weight of “5’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline]” is 221.27 . Other physical and chemical properties such as density, melting point, and boiling point are not available in the current resources.Scientific Research Applications

1. Application in Corrosion Inhibition

5'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] and its derivatives are explored for their applications as anticorrosive materials. The high electron density and the presence of polar substituents like hydroxyl, methoxy, amino, and nitro groups allow these compounds to effectively adsorb and form stable chelating complexes with surface metallic atoms. This leads to their utilization as corrosion inhibitors in various industries, protecting materials from degradation (Verma, Quraishi, & Ebenso, 2020).

2. Hydrogen Bonding Properties

The compound's structural characteristics, especially the fluorine atoms, contribute to its hydrogen bonding properties. These properties are significant in understanding the interactions of the molecule with various substrates, influencing its applications in materials science and possibly in drug design, where molecular interactions play a crucial role (Howard, Hoy, O'Hagan, & Smith, 1996).

3. Synthesis of Heterocyclic Compounds

The unique structure of 5'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] makes it a potential candidate for the synthesis of various heterocyclic compounds. These compounds have wide-ranging applications in the pharmaceutical industry, materials science, and as intermediates in various chemical reactions. The synthesis involves strategic methodologies that allow the creation of complex and biologically relevant molecules (Sainsbury, 1991).

4. Spiro Compound Applications

Spiro compounds, like 5'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline], have gained attention due to their structural complexity and stability. These properties make them suitable for various applications, including as photochromic materials, sensors, and in energy storage solutions. The unique physiochemical properties that these compounds exhibit under different stimuli make them candidates for innovative material science applications (Xia, Xie, & Zou, 2017).

5. Pharmaceutical Applications

The quinoline moiety in 5'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] is of significant interest in pharmaceutical research. Quinoline and its derivatives exhibit a broad spectrum of bioactivity, making them core templates in drug design. The versatility of quinoline in medicinal chemistry is well-documented, and its derivatives continue to be explored for potential therapeutic applications (Ajani, Iyaye, & Ademosun, 2022).

Safety and Hazards

The safety data sheet for “5’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline]” suggests that it should be kept away from heat/sparks/open flames/hot surfaces . In case of accidental release, spills should be prevented from entering sewers, watercourses, or low areas . For safe handling, it is recommended to use appropriate extinguishing media suitable for surrounding facilities .

properties

IUPAC Name |

5-fluorospiro[2,4-dihydro-1H-quinoline-3,4'-oxane] |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO/c14-11-2-1-3-12-10(11)8-13(9-15-12)4-6-16-7-5-13/h1-3,15H,4-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOBKUGOBJDCNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CC3=C(C=CC=C3F)NC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

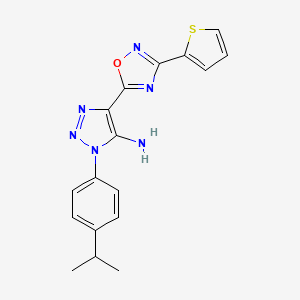

![methyl 4-chloro-2-({[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B2434098.png)

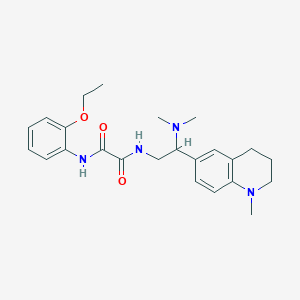

![(2E)-3-[5-(4-cyanophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2434103.png)

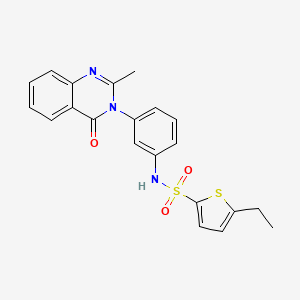

![3-(2-chlorobenzyl)-2-[(2,4-dichlorobenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2434105.png)

![[5-Amino-1-(4-methoxyphenyl)sulfonylpyrazol-3-yl] 2-fluorobenzoate](/img/structure/B2434107.png)

![1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-4-methyl-1,2,3,4-tetrahydroquinoxaline](/img/structure/B2434112.png)

![3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2434118.png)

![N-(sec-butyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2434119.png)